molecular formula C7H5F3N2O2 B1440850 4-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1018678-42-6

4-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1440850
CAS No.: 1018678-42-6
M. Wt: 206.12 g/mol
InChI Key: UKMOKFFSCVITQO-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of trifluoromethyl-substituted nicotinic acids This compound is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method starts with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide in the presence of 1,3-dimethyl-2-imidazolidinone. This is followed by a carbon dioxide quench to yield the C-3 carboxylation product. Subsequent directed C-4 lithiation of the carboxylation product affords 4-iodo-2-(trifluoromethyl)nicotinic acid, which is then coupled with tert-butyl carbamate under palladium-catalyzed conditions. Finally, Boc deprotection yields the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods focus on using cost-effective raw materials, simplifying reaction conditions, and improving yields. For example, one industrial method involves the use of 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate as starting materials, followed by condensation and cyclization reactions under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium reagents, and various organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds
4-Amino-2-(trifluoromethyl)nicotinic acid is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds with medicinal relevance. It facilitates the construction of complex structures such as:

  • Naphthyridines : These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
  • Azaquinazolines : Known for their potential as kinase inhibitors and anti-inflammatory agents .

The synthesis process typically involves the lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation and subsequent transformations to yield the target compound .

1.2 Potential Therapeutic Applications
Research indicates that derivatives of this compound may possess significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into its derivatives suggest potential use in cancer therapies, particularly in targeting specific cancer cell lines .

Agricultural Applications

2.1 Agrochemical Development
this compound is also utilized in the development of agrochemicals. It serves as a key intermediate in synthesizing pesticides and herbicides, leveraging its trifluoromethyl group to enhance biological activity and environmental stability .

2.2 Mechanism of Action
The incorporation of trifluoromethyl groups into agrochemical structures often leads to increased lipophilicity and improved efficacy against pests while reducing toxicity to non-target organisms .

Material Science Applications

3.1 Fluorinated Polymers
Due to its unique chemical properties, this compound can be used in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .

3.2 Ligands in Catalysis
The compound can act as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions where it facilitates the formation of carbon-carbon bonds, thus expanding its utility in organic synthesis .

Case Studies

Study Focus Findings
Synthesis MethodologyDeveloped an efficient synthetic route for this compound with a high yield using lithium lithiated intermediates.
Antimicrobial TestingShowed promising activity against resistant bacterial strains, suggesting potential for antibiotic development.
Agrochemical ApplicationDemonstrated effective pest control properties when formulated into herbicides, highlighting its agricultural relevance.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Amino-2-(trifluoromethyl)nicotinic acid (4-Amino-TFN) is a derivative of nicotinic acid characterized by an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that enhance its biological activity.

4-Amino-TFN is a member of the trifluoromethyl-substituted nicotinic acids, which are known for their lipophilicity and ability to penetrate biological membranes. The trifluoromethyl group increases the compound's hydrophobic character, facilitating interactions with lipid membranes and enhancing bioavailability.

The biological activity of 4-Amino-TFN is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound modulates the activity of various enzymes and receptors, which can lead to diverse pharmacological effects. Notably, it has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Amino-TFN:

Activity Description References
Neurotransmitter Modulation Influences serotonin and dopamine receptor activity, potentially affecting mood and anxiety levels. ,
Antioxidant Properties Exhibits antioxidant activity, which may protect cells from oxidative stress.
Anti-inflammatory Effects Demonstrates potential to reduce inflammation in various biological models.
Antimicrobial Activity Shows efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the pharmacological potential of 4-Amino-TFN:

  • Neuropharmacological Study : A study examined the effects of 4-Amino-TFN on anxiety-like behaviors in animal models. Results indicated that administration of the compound significantly reduced anxiety levels, suggesting its potential as an anxiolytic agent .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant properties of 4-Amino-TFN demonstrated that it effectively scavenged free radicals in vitro, providing evidence for its protective effects against oxidative damage.
  • Anti-inflammatory Research : In a model of induced inflammation, treatment with 4-Amino-TFN resulted in a marked decrease in inflammatory markers, highlighting its therapeutic potential in managing inflammatory diseases .

Synthesis and Research Applications

The synthesis of 4-Amino-TFN typically involves multiple steps starting from 2-(trifluoromethyl)pyridine. A practical synthesis method has been reported that yields the target compound efficiently with an overall yield of approximately 50% . This compound serves as a valuable building block for further chemical modifications aimed at developing novel therapeutics.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOKFFSCVITQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677384
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-42-6
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-amino-2-(trifluoromethyl)nicotinate (1.97 g, 8.97 mmol) in dioxane/methanol/water (3:2:1 ratio by volume) is added lithium hydroxide (0.365 g, 15.2 mmol). The mixture was heated at 85° C. for 8 hours. The reaction mixture was cooled to room temperature and conc. HCl was added dropwise to adjust the pH to 2-3. Saturated NaCl solution was added. The aqueous layer is extracted with ethyl acetate (12×). The organic layer is washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford 1.75 g (95%) of 4-amino-2-(trifluoromethyl)nicotinic acid as a yellow solid. 1H NMR (400 MHz, CD3OD), 8.09 (d, 1H), 6.93 (d, 1H), LC/MS (M+1)=207.1.
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1.97 g
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dioxane methanol water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The paper outlines a practical and efficient method for synthesizing 4-Amino-2-(trifluoromethyl)nicotinic acid []. This four-step process boasts a 50% overall yield, making it a potentially valuable approach for obtaining this compound. The use of readily available starting materials like 2-(trifluoromethyl)pyridine and well-established chemical transformations further enhances the practicality of this synthetic route.

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